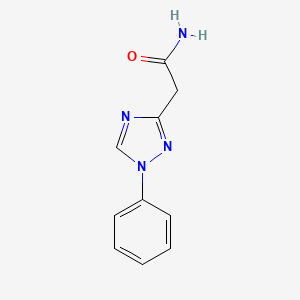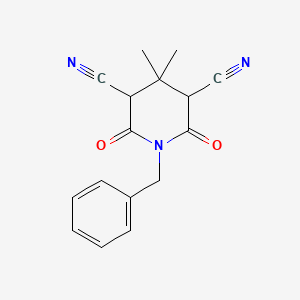
1,1',1''-(1,3,5-Triazinane-1,3,5-triyl)tris(2,3,3,3-tetrafluoropropan-1-one)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’,1’'-(1,3,5-Triazinane-1,3,5-triyl)tris(2,3,3,3-tetrafluoropropan-1-one) is a complex organic compound characterized by its unique structure, which includes a triazinane core and multiple fluorinated side chains
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’'-(1,3,5-Triazinane-1,3,5-triyl)tris(2,3,3,3-tetrafluoropropan-1-one) typically involves the trimerization of specific nitriles or the condensation of amines with formaldehyde under controlled conditions . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine, with the reaction being carried out at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,1’,1’'-(1,3,5-Triazinane-1,3,5-triyl)tris(2,3,3,3-tetrafluoropropan-1-one) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of less oxidized derivatives.
Substitution: The fluorinated side chains can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated ketones, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
1,1’,1’'-(1,3,5-Triazinane-1,3,5-triyl)tris(2,3,3,3-tetrafluoropropan-1-one) has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,1’,1’'-(1,3,5-Triazinane-1,3,5-triyl)tris(2,3,3,3-tetrafluoropropan-1-one) involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the formation of reactive intermediates, which can interact with cellular components, leading to various biological outcomes . The exact molecular targets and pathways are still under investigation, but they may include enzymes and receptors involved in key cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1’,1’'-(1,3,5-Triazinane-1,3,5-triyl)tris(2-bromoethanone)
- 1,3,5-Triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione
- 1,3,5-Triacryloylhexahydro-1,3,5-triazine
Uniqueness
1,1’,1’'-(1,3,5-Triazinane-1,3,5-triyl)tris(2,3,3,3-tetrafluoropropan-1-one) stands out due to its highly fluorinated side chains, which impart unique chemical properties such as increased stability and reactivity. This makes it particularly valuable in applications requiring robust and versatile compounds.
Propiedades
Número CAS |
64498-32-4 |
|---|---|
Fórmula molecular |
C12H9F12N3O3 |
Peso molecular |
471.20 g/mol |
Nombre IUPAC |
1-[3,5-bis(2,3,3,3-tetrafluoropropanoyl)-1,3,5-triazinan-1-yl]-2,3,3,3-tetrafluoropropan-1-one |
InChI |
InChI=1S/C12H9F12N3O3/c13-4(10(16,17)18)7(28)25-1-26(8(29)5(14)11(19,20)21)3-27(2-25)9(30)6(15)12(22,23)24/h4-6H,1-3H2 |
Clave InChI |
ONBVUXTVYDMNQY-UHFFFAOYSA-N |
SMILES canónico |
C1N(CN(CN1C(=O)C(C(F)(F)F)F)C(=O)C(C(F)(F)F)F)C(=O)C(C(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(Prop-2-en-1-yl)cyclohexyl]azepane](/img/structure/B14489801.png)

![3-Methyl[1,2,4]triazolo[3,4-a]phthalazin-9(5H)-one](/img/structure/B14489807.png)
![1-Methyl-2-phenyl-5,10-dihydro-1H-imidazo[1,2-b]isoquinolin-4-ium bromide](/img/structure/B14489810.png)
![Methyldesacetylcolchaminone [French]](/img/structure/B14489814.png)
![3,6-Bis[(6-bromopyridazin-3-yl)sulfanyl]pyridazine](/img/structure/B14489822.png)
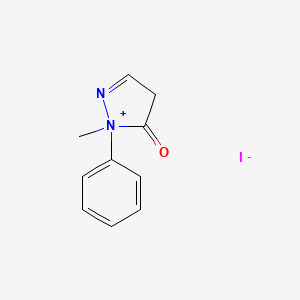
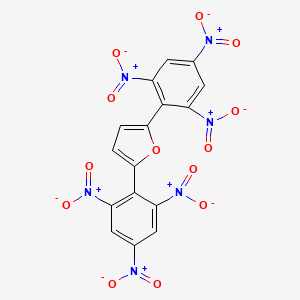
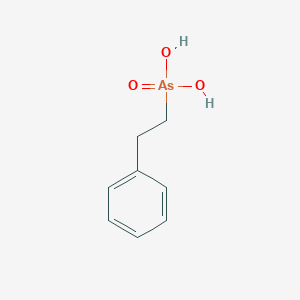
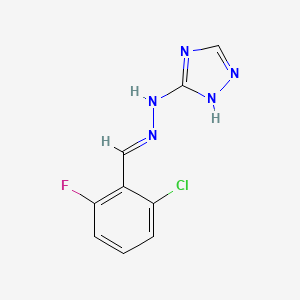
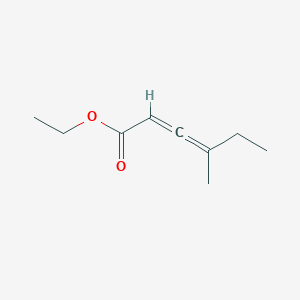
![2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]dipropanoic acid](/img/structure/B14489858.png)
